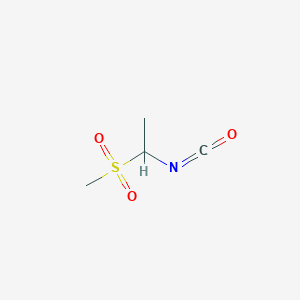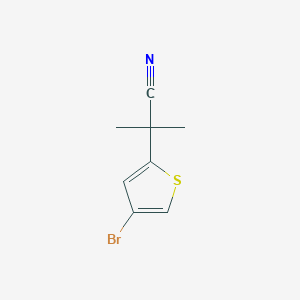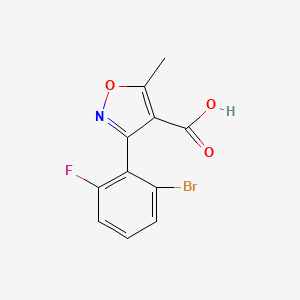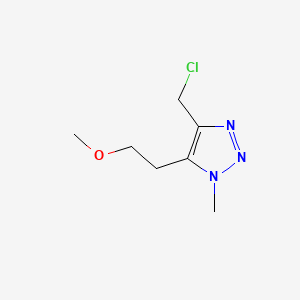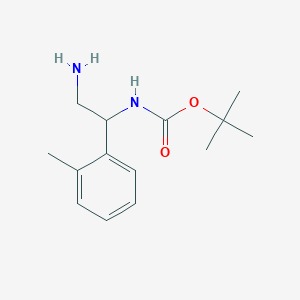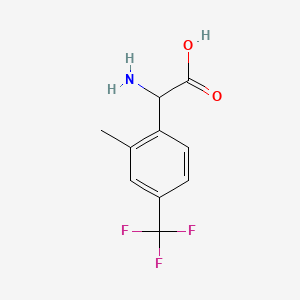
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a Friedel-Crafts alkylation reaction, followed by the incorporation of the amino acid moiety through amination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Introduction of halogen or other substituents on the phenyl ring.
科学的研究の応用
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
4-(Trifluoromethyl)-L-phenylglycine: Another amino acid derivative with a trifluoromethyl group.
2-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness: 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid stands out due to its specific combination of a trifluoromethyl group and an amino acid structure, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-5-4-6(10(11,12)13)2-3-7(5)8(14)9(15)16/h2-4,8H,14H2,1H3,(H,15,16) |
InChIキー |
IWDWHWJQKLSCDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


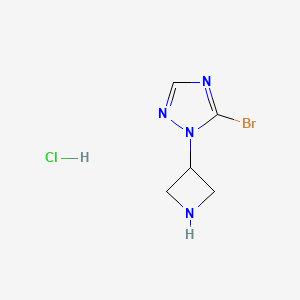
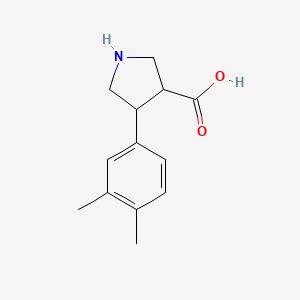
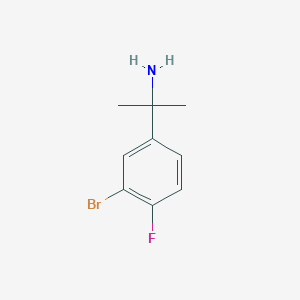
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)
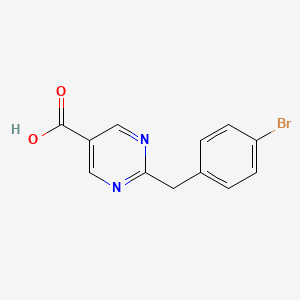
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)
![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
